Cas no 1687-51-0 (quinazolin-2-amine)
quinazolin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Aminoquinazoline
- Quinazolin-2-ylamine
- 2-Quinazolinamine
- C8H7N3
- 2-Amino-chinazolin
- amino-quinazoline
- Chinazolin-2-ylamin
- Quinazolin-2-amine
- Quinazoline,2-amino
- quinazoline-2-amine
- Quinazoline, 2-amino-
- 2-Quinazolinamine (9CI)
- 2-amino quinazoline
- CZAAKPFIWJXPQT-UHFFFAOYSA-N
- quinazolinimine
- iminoquinazoline
- aminoquinazoline
- Quinazoline-2-ylnitrogen
- 2-amino quinazoline, AldrichCPR
- BDBM50154585
- AB07784
- RP01456
- AM803311
- SY1091
- EN300-311996
- SY109190
- FT-0648432
- DS-10687
- Z1198155762
- CHEMBL187951
- quinazolin-2-amine;2-AMINOQUINAZOLINE
- SCHEMBL41506
- DTXSID70333973
- AKOS006274005
- A18289
- 1687-51-0
- CS-W009159
- MFCD00956186
- W6T
- quinazolin-2-amine
-
- MDL: MFCD00956186
- Inchi: 1S/C8H7N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,10,11)
- InChI Key: CZAAKPFIWJXPQT-UHFFFAOYSA-N
- SMILES: N1C(N)=NC=C2C=CC=CC=12
Computed Properties
- Exact Mass: 145.06400
- Monoisotopic Mass: 145.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 51.8
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.292
- Boiling Point: 370.7℃ at 760 mmHg
- Flash Point: 205.7°C
- Refractive Index: 1.723
- PSA: 51.80000
- LogP: 1.79320
quinazolin-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H319
- Warning Statement: P305+P351+P338
- Storage Condition:Room temperature
quinazolin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A842521-250mg |
2-Aminoquinazoline |
1687-51-0 | 98% | 250mg |
302.40 | 2021-05-17 | |
| Fluorochem | 036681-250mg |
2-Aminoquinazoline |
1687-51-0 | 97% | 250mg |
£34.00 | 2022-03-01 | |
| Fluorochem | 036681-1g |
2-Aminoquinazoline |
1687-51-0 | 97% | 1g |
£84.00 | 2022-03-01 | |
| Fluorochem | 036681-5g |
2-Aminoquinazoline |
1687-51-0 | 97% | 5g |
£319.00 | 2022-03-01 | |
| Fluorochem | 036681-25g |
2-Aminoquinazoline |
1687-51-0 | 97% | 25g |
£1118.00 | 2022-03-01 | |
| TRC | A617290-100mg |
2-Aminoquinazoline |
1687-51-0 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A617290-250mg |
2-Aminoquinazoline |
1687-51-0 | 250mg |
$ 92.00 | 2023-04-19 | ||
| TRC | A617290-500mg |
2-Aminoquinazoline |
1687-51-0 | 500mg |
$ 138.00 | 2023-04-19 | ||
| TRC | A617290-1g |
2-Aminoquinazoline |
1687-51-0 | 1g |
$ 190.00 | 2023-04-19 | ||
| Chemenu | CM142633-1g |
2-Aminoquinazoline |
1687-51-0 | 98% | 1g |
$109 | 2021-08-05 |
quinazolin-2-amine Suppliers
quinazolin-2-amine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on quinazolin-2-amine
Recent Advances in Quinazolin-2-amine (1687-51-0) Research: A Comprehensive Review
Quinazolin-2-amine (CAS: 1687-51-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have highlighted its potential as a scaffold for the development of novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. This research brief aims to synthesize the latest findings on quinazolin-2-amine, focusing on its synthesis, biological activities, and potential applications in drug discovery.
One of the most notable advancements in quinazolin-2-amine research is its role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer and other proliferative diseases. Recent studies have demonstrated that quinazolin-2-amine derivatives exhibit potent inhibitory activity against several kinases, including EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). These findings suggest that quinazolin-2-amine-based compounds could serve as promising candidates for targeted cancer therapies.
In addition to its kinase inhibitory properties, quinazolin-2-amine has also been investigated for its antimicrobial potential. A 2023 study published in the Journal of Medicinal Chemistry reported that certain quinazolin-2-amine derivatives displayed broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in bacterial metabolism.
Another area of interest is the neuroprotective effects of quinazolin-2-amine derivatives. Recent preclinical studies have shown that these compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. For instance, a 2022 study in Bioorganic & Medicinal Chemistry Letters highlighted a quinazolin-2-amine derivative that significantly improved cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase and reducing amyloid-beta plaque formation.
The synthesis of quinazolin-2-amine derivatives has also seen significant progress in recent years. Researchers have developed novel synthetic routes that improve yield, selectivity, and scalability. For example, a 2023 paper in Organic Letters described a one-pot, catalyst-free synthesis of quinazolin-2-amine derivatives using green chemistry principles, which not only reduced environmental impact but also enhanced the efficiency of the process. These advancements are critical for the large-scale production of quinazolin-2-amine-based drugs.
Despite these promising developments, challenges remain in the clinical translation of quinazolin-2-amine derivatives. Issues such as poor solubility, metabolic instability, and off-target effects need to be addressed through further structural optimization and formulation strategies. Ongoing research is exploring the use of prodrug approaches and nanotechnology-based delivery systems to overcome these limitations.
In conclusion, quinazolin-2-amine (1687-51-0) continues to be a focal point of research in chemical biology and medicinal chemistry. Its diverse pharmacological activities and recent synthetic advancements position it as a valuable scaffold for drug discovery. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in clinical trials to fully realize its therapeutic potential.
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